molecular formula C23H22N2O2S B3044883 Benzenepropanamide, N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]- CAS No. 1005294-21-2

Benzenepropanamide, N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]-

Cat. No. B3044883
CAS RN: 1005294-21-2
M. Wt: 390.5 g/mol
InChI Key: DUTBSCROIJQFNO-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]- belongs to the class of organic compounds known as thiophene carboxamides. These compounds contain a thiophene ring that bears a carboxamide group .

Molecular Structure Analysis

The molecular structure of Benzenepropanamide, N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]- can be visualized using the provided 2D Mol file or computed 3D SD file.
  • Physical and Chemical Properties Analysis

    • Melting Point : The melting point of Benzenepropanamide, N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]- is available, but I don’t have the exact value. You can find it in chemical databases .
  • Remember to verify and expand upon this analysis by referring to scientific literature and expert opinions. If you have access to specific papers, consider reviewing them for more in-depth insights. 🌟

    properties

    IUPAC Name

    3-phenyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22N2O2S/c26-22(13-10-17-6-2-1-3-7-17)24-19-12-11-18-8-4-14-25(20(18)16-19)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DUTBSCROIJQFNO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70428691
    Record name F2049-0236
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70428691
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    390.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    1005294-21-2
    Record name F2049-0236
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70428691
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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